methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of benzoic acid and has a unique structure that makes it an interesting subject for scientific research.
Mechanism of Action
The mechanism of action of methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Careful handling and testing are required to ensure the safety of researchers and test subjects.
Future Directions
There are several future directions for research involving methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate. One area of interest is in the development of new cancer treatments that utilize this compound. Researchers are also exploring the potential of this compound in other areas of medicine, such as neurodegenerative diseases and inflammation. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its potential in various research applications.
Synthesis Methods
The synthesis of methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate involves the reaction between 2-amino-4,5-dimethoxybenzoic acid and carbon disulfide. The resulting product is then treated with methyl iodide to obtain the final compound. This synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
Methyl 2-[(anilinocarbonothioyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(phenylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-14-9-12(16(20)23-3)13(10-15(14)22-2)19-17(24)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRQMFATSMIGFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983415 |
Source
|
Record name | N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-[(phenylcarbamothioyl)amino]benzoate | |
CAS RN |
6482-31-1 |
Source
|
Record name | N-[4,5-Dimethoxy-2-(methoxycarbonyl)phenyl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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